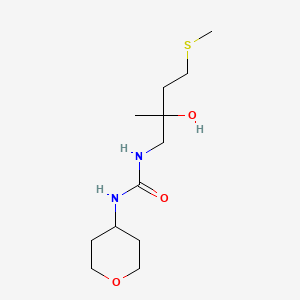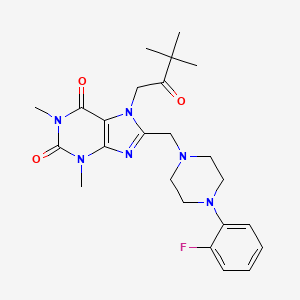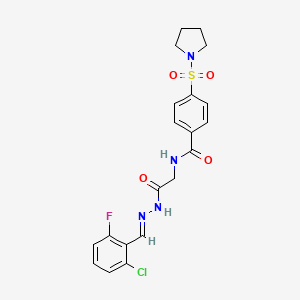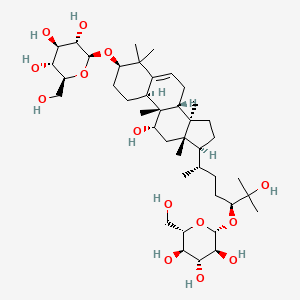
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a chemical compound that has gained significant attention in the scientific community for its potential use in various research applications. This compound is commonly referred to as MPTN and is known for its unique properties that make it an ideal candidate for a wide range of research studies.
科学的研究の応用
Nicotinamide in Neurocognitive Function
Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), has been investigated for its potential neuroprotective effects. Research suggests nicotinamide may benefit neurocognitive function, including in conditions such as Alzheimer's disease, Parkinson's disease, and brain injuries, due to its role in cellular metabolic and stress responses (Rennie et al., 2015).
Nicotinamide and Cancer Prevention
Nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, has been studied for its association with urological cancers, including renal, bladder, and prostate cancers. Elevated NNMT levels correlate with poor prognosis and survival, suggesting a potential role in cancer diagnostics and therapy (Campagna et al., 2021).
Nicotinamide in Phosphate Homeostasis and CKD
In chronic kidney disease (CKD), nicotinamide has been explored for its ability to manage hyperphosphatemia by reducing intestinal phosphate transport. While promising, further research is needed to fully understand its efficacy and safety in this context (Ginsberg & Ix, 2016).
Potential Adverse Effects of High-Dose Nicotinamide
High doses of nicotinamide, beyond those recommended for vitamin supplementation, have been suggested for treating various conditions. However, concerns about long-term safety and potential adverse effects, such as impacts on cellular methylation and genome integrity, highlight the need for cautious use and further investigation (Hwang & Song, 2020).
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-13-14(2)24-25(16(13)4)20-10-9-18(12-22-20)21(26)23-15(3)17-7-6-8-19(11-17)27-5/h6-12,15H,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHSRMZUSMGVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NC(C)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-methoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea](/img/structure/B2573917.png)


![2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol](/img/structure/B2573922.png)

![2-[[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2573928.png)

![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2573931.png)

![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2573934.png)
![5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B2573935.png)